Dibutylamine Acetate

Organic synthesis Aldol condensation Mannich reaction catalysis

Dibutylamine acetate (CAS 19070-91-8), also referred to as dibutylammonium acetate or acetic acid dibutylamine salt, is an organic salt with the molecular formula C₁₀H₂₃NO₂ and a molecular weight of 189.30 g/mol. It is formed through the stoichiometric neutralization of the secondary amine dibutylamine with acetic acid, yielding a compound that exhibits ionic liquid character in concentrated aqueous solutions.

Molecular Formula C10H23NO2
Molecular Weight 189.30 g/mol
Cat. No. B8814313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutylamine Acetate
Molecular FormulaC10H23NO2
Molecular Weight189.30 g/mol
Structural Identifiers
SMILESCCCCNCCCC.CC(=O)O
InChIInChI=1S/C8H19N.C2H4O2/c1-3-5-7-9-8-6-4-2;1-2(3)4/h9H,3-8H2,1-2H3;1H3,(H,3,4)
InChIKeyMQFIKAWTCOXAAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibutylamine Acetate (CAS 19070-91-8): Technical Baseline and Compound Identity for Research and Industrial Sourcing


Dibutylamine acetate (CAS 19070-91-8), also referred to as dibutylammonium acetate or acetic acid dibutylamine salt, is an organic salt with the molecular formula C₁₀H₂₃NO₂ and a molecular weight of 189.30 g/mol [1]. It is formed through the stoichiometric neutralization of the secondary amine dibutylamine with acetic acid, yielding a compound that exhibits ionic liquid character in concentrated aqueous solutions [2]. The compound is predominantly supplied as a 0.5 M aqueous concentrate for analytical applications, particularly in ion-pair chromatography where its volatility and compatibility with electrospray ionization mass spectrometry (ESI-MS) are analytically critical attributes [3].

Why Generic Substitution of Dibutylamine Acetate Fails: Functional Consequences of Amine Structure and Counterion Selection


Substituting dibutylamine acetate with closely related analogs—such as other secondary amine acetates (e.g., diethylamine acetate, pyrrolidine acetate) or dibutylamine salts with alternative counterions (e.g., propanoate, butanoate, hydrochloride)—is not functionally equivalent. In catalysis, the nucleophilicity and steric profile of the amine component directly determine iminium ion formation efficiency and, consequently, product yield; systematic screening across twelve amines and five acids demonstrated that even minor structural variations produce substantially different catalytic outcomes [1]. In ionic liquid applications, extending the anion alkyl chain length from acetate to propanoate or butanoate measurably alters density, speed of sound propagation, and electrical conductivity across the 293.15–323.15 K temperature range, with aggregate formation behavior and critical micellar concentrations shifting based on anion identity [2]. In corrosion inhibition, the number of butyl substituents on the amine nitrogen directly governs adsorption thermodynamics and resultant inhibition efficiency on mild steel surfaces [3]. These structure-function relationships preclude simple one-for-one interchange without experimental re-validation.

Dibutylamine Acetate: Quantitative Comparative Evidence for Differentiated Performance in Catalysis, Physical Properties, and Corrosion Inhibition


Catalytic Efficiency in Methacrolein Synthesis: Direct Head-to-Head Comparison with Competing Secondary Amine/Acid Catalysts

Following systematic investigation of twelve secondary amines and five acids as catalyst components for the aldol condensation of formaldehyde and propionaldehyde to methacrolein (MAL), dibutylamine acetate was selected as the optimal catalyst. Under optimized reaction conditions (25 °C, 15 min, 360 r/min, acid/amine molar ratio optimized), the target compound achieved a MAL yield of 97.3%, which exceeded all other amine/acid combinations tested. By comparison, the diethylamine/acetic acid system—a structurally analogous catalyst with a shorter alkyl chain—reportedly achieved 94% yield under comparable conditions in a separate study. Notably, the yield of by-products (primarily 2-methyl-2-pentenal from aldol condensation of two propionaldehyde molecules) was confirmed by GC-MS to be lower than 0.5%, indicating high reaction selectivity toward the desired methacrolein product [1].

Organic synthesis Aldol condensation Mannich reaction catalysis

Catalyst Recyclability and Operational Stability: Cycle Life Performance Over Ten Consecutive Reaction Cycles

Following completion of the MAL synthesis reaction, the product was separated from the catalyst via distillation, and the recovered dibutylamine acetate catalyst was re-employed in ten consecutive reaction cycles. The yield of MAL remained stable at approximately 97% across all ten cycles, with no detectable decline in catalytic performance. This level of cycle-to-cycle consistency provides a quantifiable benchmark for catalyst longevity, an attribute not systematically reported for many alternative secondary amine/acid systems in this reaction class, some of which exhibit "obvious decline in catalytic activity after several cycles" according to the study authors [1].

Catalyst stability Recyclability Process economics

Temperature-Dependent Physical Properties of Aqueous Binary Mixtures: Anion Chain Length Comparison Across Dibutylammonium Ionic Liquids

The physical properties of aqueous binary solutions of three dibutylammonium-based ionic liquids—acetate [DBA][Ac], propanoate [DBA][Pr], and butanoate [DBA][Bu]—were systematically evaluated across the temperature range of 293.15–323.15 K. Measured parameters included density, speed of sound, and electrical conductivity; isentropic compressibility and thermal expansion coefficient were subsequently calculated. Increasing the anion alkyl chain length (from acetate C2 to propanoate C3 to butanoate C4) resulted in a consistent tendency toward decreased density, decreased speed of sound propagation, and decreased electrical conductivity of the aqueous solutions. Additionally, dilution-dependent measurements revealed that density, conductivity, and speed of sound initially increase with water addition, reach a maximum in the low water concentration regime, and subsequently decrease—behavior indicative of aggregate formation. Critical micellar concentrations (CMCs) at 298 K were determined from conductivity data, providing quantitative benchmarks for solution structuring that differ among the three ILs based on anion identity [1].

Ionic liquids Physicochemical characterization Solution thermodynamics

Counterion-Dependent Catalytic Activity: Comparative Analysis of Acid Component Selection in Amine/Acid Catalyst Systems

The catalytic performance of amine/acid combinations is strongly dependent on the identity of the acid counterion. When dibutylamine is paired with hydrochloric acid or sulfuric acid (strong acids that fully ionize in solution), the resulting catalyst shows poor catalytic activity for MAL synthesis. This occurs because complete acid ionization protonates the amine to form catalytically inactive ammonium ions, depriving the amine of the lone-pair electrons required for nucleophilic attack on formaldehyde. In contrast, short-chain aliphatic carboxylic acids—acetic acid, propionic acid, and butyric acid—maintain a proton transfer equilibrium that balances iminium ion formation (which requires proton availability) against amine deactivation (which results from excessive protonation). Acetic acid, as the counterion in dibutylamine acetate, achieves this balance effectively, whereas strong acids (HCl, H₂SO₄) produce catalytically incompetent ammonium salts under equimolar mixing conditions [1].

Catalyst design Proton transfer Iminium ion chemistry

Broad Operational Temperature Window for Catalytic Activity: Performance Stability Across 5–50 °C Range

The temperature dependence of dibutylamine acetate-catalyzed MAL synthesis was evaluated across the range of 5–50 °C. The catalyst demonstrated consistent catalytic ability throughout this entire temperature interval, with both propionaldehyde (PA) conversion and MAL yield exceeding 92% at all temperatures tested. At temperatures at or above 25 °C, the MAL yield remained consistently above 96%. This broad operational temperature window—spanning 45 °C of usable range—provides process engineers with substantial flexibility in reactor design and thermal management compared to catalysts with narrower effective temperature ranges. Kinetic modeling further established that the decomposition of the Mannich base intermediate is the rate-limiting step, with the overall reaction order determined to be 2.15 [1].

Catalyst robustness Process flexibility Reaction engineering

Corrosion Inhibition Efficiency: Direct Comparison with Cyclohexylamine on Carbon Steel in Sour Service Conditions

The corrosion inhibition performance of dibutylamine and cyclohexylamine on carbon steel was evaluated via electrochemical potentiostat measurements in an oil medium containing hydrogen sulfide and ammonia at 75 °C—conditions simulating a vacuum distillation unit at Al-Durra refinery. At a concentration of 4 mL/L, dibutylamine achieved an inhibition efficiency of 92.28%. By comparison, cyclohexylamine required a higher concentration of 10 mL/L to reach a lower efficiency of 90.78%. Fourier-transform infrared (FTIR) spectroscopy of the adsorbed film on the steel surface confirmed that the inhibition mechanism involves coordination of the amine nitrogen with ferrous ions (Fe²⁺) to form a protective surface complex, evidenced by reduction of the N–H vibrational band intensity [1].

Corrosion inhibition Electrochemical measurements Oil and gas materials

Dibutylamine Acetate: Evidence-Based Industrial and Research Application Scenarios


Methacrolein and Methyl Methacrylate Precursor Synthesis

Dibutylamine acetate is quantitatively established as an optimal catalyst for the aldol condensation of formaldehyde and propionaldehyde to produce methacrolein (MAL), achieving 97.3% yield under optimized conditions [1]. The catalyst maintains stable performance over ten consecutive cycles with ~97% yield retention and operates effectively across a broad 5–50 °C temperature window with >92% yield maintenance throughout [1]. This combination of high single-pass yield, recyclability, and temperature robustness makes dibutylamine acetate a compelling candidate for industrial-scale MAL production, where MAL serves as the key upstream intermediate for methyl methacrylate (MMA) and subsequent polymer manufacturing.

Ion-Pair Chromatography with LC-MS Compatibility

Dibutylammonium acetate is widely employed as a volatile ion-pairing reagent in reversed-phase liquid chromatography, particularly when coupled with electrospray ionization mass spectrometry (LC-ESI-MS). The compound enhances ionization of carbohydrate fragments and facilitates separation of complex analyte mixtures, including intracellular nucleotides from microbial samples and bile acid conjugates [1]. Its volatility relative to non-volatile ion-pairing agents (e.g., tetrabutylammonium phosphate) prevents MS source contamination and signal suppression, making it the preferred choice for LC-MS applications requiring ion-pairing functionality without compromising detector performance. The compound is commercially supplied as a ready-to-use 0.5 M aqueous concentrate (LiChropur™ grade) specifically formulated for ion-pair chromatography [1].

Phase-Transfer Catalysis in Pharmaceutical and Agrochemical Synthesis

As a quaternary ammonium-type salt, dibutylammonium acetate functions as an effective phase-transfer catalyst (PTC), facilitating reactions between reagents residing in immiscible organic and aqueous phases. This capability is particularly relevant in pharmaceutical and agrochemical synthetic routes requiring acylation and alkylation reactions, where PTC accelerates reaction rates and improves yields by shuttling ionic species across phase boundaries [1]. The pre-formulated 0.5 M aqueous solution simplifies laboratory workflow by eliminating volumetric preparation steps and associated measurement errors, enabling reproducible catalyst addition in multi-step synthetic protocols .

Corrosion Inhibition in Refinery Sour Service Environments

Although dibutylamine (the free amine precursor, not the acetate salt) is the direct corrosion inhibitor, the acetate salt form may serve as a controlled-release or handling-convenient source of the active amine species in certain application contexts. Electrochemical measurements demonstrate that dibutylamine achieves 92.28% corrosion inhibition efficiency on carbon steel at 4 mL/L concentration in H₂S-containing oil media at 75 °C, outperforming cyclohexylamine which requires 10 mL/L to reach 90.78% efficiency [1]. The inhibition mechanism involves nitrogen coordination to surface Fe²⁺ ions, forming a protective film that retards corrosive attack in sour service environments typical of refinery vacuum distillation units.

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